molecular formula C11H14N2O4 B8322817 (3-nitrophenyl) N,N-diethylcarbamate

(3-nitrophenyl) N,N-diethylcarbamate

Cat. No.: B8322817
M. Wt: 238.24 g/mol
InChI Key: ZOGNFFXEHVEDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-nitrophenyl) N,N-diethylcarbamate is an organic compound with a complex structure that includes both carbamate and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl-carbamic acid-3-nitro-phenyl ester typically involves the esterification of 3-nitrophenol with diethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of diethyl-carbamic acid-3-nitro-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: (3-nitrophenyl) N,N-diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(3-nitrophenyl) N,N-diethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl-carbamic acid-3-nitro-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

    Phenyl carbamate: Similar structure but lacks the nitro group.

    Methyl carbamate: A simpler ester with a methyl group instead of the diethyl group.

    Ethyl carbamate: Another ester with an ethyl group instead of the diethyl group.

Uniqueness: The combination of these groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(3-nitrophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-3-12(4-2)11(14)17-10-7-5-6-9(8-10)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

ZOGNFFXEHVEDNG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To slurry of 50% sodium hydride (340 mg, 14.2 mmol) in anhydrous THF was added 3-nitrophenol (1 g, 7.1 mmol) at 0° C. After 10 min at 0-5° C., diethyl carbamyl chloride (1.5 g, 111.0 mmol) was added and the reaction mixture heated to reflux for 12 hr. The reaction mixture was cooled, ice water added, and filtered. The filtrate was concentrated to give the crude product, which was purified by column chromatography over silica gel, using hexane/ethyl acetate (85:15) as eluent to afford diethyl-carbamic acid-3-nitro-phenyl ester (300 mg, 17%).
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340 mg
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1 g
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1.5 g
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reactant
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ice water
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